Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS number
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate CAS number
An In-depth Technical Guide to Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its fused bicyclic structure, a pyrazolo[1,5-a]pyridine core, is recognized as a privileged scaffold due to its presence in numerous biologically active compounds.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, mechanistic considerations, applications as a key intermediate, and essential safety protocols. The primary focus is to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile molecule in the synthesis of novel therapeutic agents, particularly in the field of antitubercular drug discovery.[2][3]
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to all research and development. The Chemical Abstracts Service (CAS) has assigned the number 1101120-35-7 to Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate.[4][5][6][7] This unique identifier ensures precise communication and information retrieval across global databases and publications.
The structural and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1101120-35-7 | [4][8][9] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [4][10][11] |
| Molecular Weight | 205.21 g/mol | [4][7][10] |
| IUPAC Name | ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate | [9] |
| SMILES | CCOC(=O)C1=C2C=C(N)C=CN2N=C1 | [9][10] |
| InChIKey | PEZWWKGGTIYZPN-UHFFFAOYSA-N | [9][10] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically >95% | [4] |
| Storage | Store in a cool, dry, well-ventilated place. | [8] |
Synthesis and Mechanistic Insights
The construction of the pyrazolo[1,5-a]pyridine ring system is a topic of considerable interest, with several synthetic strategies reported in the literature.[12][13][14] A prevalent and effective method for synthesizing esters like Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate involves a [3+2] cycloaddition reaction.[2]
This synthetic rationale is powerful because it efficiently constructs the fused bicyclic core in a single, convergent step. The mechanism hinges on the generation of an N-ylide from an N-aminopyridine intermediate, which then acts as a 1,3-dipole.
Generalized Synthetic Workflow:
-
N-Amination of Pyridine: A substituted pyridine (e.g., 2-amino-6-methylpyridine) is first N-aminated. A common aminating agent is O-(mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH). This step forms a reactive N-aminopyridinium salt. The choice of aminating agent is critical; MSH, for example, is often preferred for its efficiency and the relative stability of the resulting salt.
-
In-situ Ylide Formation & Cycloaddition: The N-aminopyridinium salt is treated with a mild base (e.g., K₂CO₃) to generate a transient N-pyridinium ylide in situ. This highly reactive 1,3-dipole immediately undergoes a cycloaddition reaction with an appropriate propiolate ester, such as ethyl propiolate.
-
Aromatization: The resulting cycloadduct rapidly undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine scaffold.
The diagram below illustrates this key transformation.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity for Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate rely on standard analytical techniques. While detailed spectral data is often proprietary to commercial suppliers, a scientist would expect the following characteristic signals:
-
¹H NMR: Resonances corresponding to the aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the C2-proton, signals for the amino (-NH₂) group protons, and the characteristic quartet and triplet of the ethyl ester group (-OCH₂CH₃).
-
¹³C NMR: Distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the aliphatic carbons of the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 206.09, corresponding to the formula C₁₀H₁₂N₃O₂⁺.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically showing a single major peak under appropriate chromatographic conditions.
Commercial suppliers often provide access to these analytical data upon request, which is a critical step in experimental validation.[5]
Applications in Research and Drug Development
The primary value of Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate lies in its role as a versatile synthetic intermediate. The pyrazolo[1,5-a]pyridine scaffold is considered an isostere of purine and has been explored for a wide range of biological activities.[14]
Key Application: Antitubercular Agents
A significant application of this molecule is in the synthesis of novel antitubercular agents.[2] Research has demonstrated that pyrazolo[1,5-a]pyridine-3-carboxamides, which are synthesized directly from this ethyl ester, exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) strains.[2][3]
The synthetic utility stems from the two reactive handles on the molecule:
-
The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The acid is then activated and coupled with various amines to generate a diverse library of carboxamide derivatives. This is a cornerstone of structure-activity relationship (SAR) studies.
-
The 5-Amino Group: While often retained for its electronic properties, this amino group offers a potential site for further functionalization to modulate the compound's physicochemical properties, such as solubility and cell permeability.
The work by Lu, et al., highlights compounds derived from this scaffold that not only show nanomolar minimum inhibitory concentrations (MICs) against Mtb but also demonstrate efficacy in infected mouse models, marking this as a highly promising lead for future drug development.[2]
Safety and Handling
As a laboratory chemical, Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate requires careful handling to minimize exposure and risk.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated location away from incompatible materials.[8]
-
Hazard Profile: While a specific safety data sheet (SDS) should always be consulted, related heterocyclic amines and esters may be harmful if swallowed and can cause skin and eye irritation.[9][15]
Researchers should always obtain and review the latest SDS from the supplier before handling this compound.
References
- Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
- Ingenta Connect. (2011).
- ChemShuttle.
- XiXisys.com. Ethyl 5-AMinoopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1101120-35-7) SDS. XiXisys.com.
- Ingenta Connect. (2011).
- BLDpharm.
- Ambeed.com.
- ChemicalBook. (2025).
- PubChem.
- CP Lab Safety.
- Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
- Sharma, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Reddy, T. S., et al. (2019).
- PubChemLite.
- INDOFINE Chemical Company.
- 试剂仪器网.
- Lu, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.
- Wan, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules.
- Al-Wahaibi, L. H., et al. (2022).
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